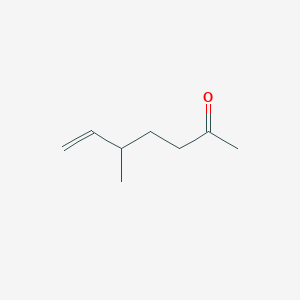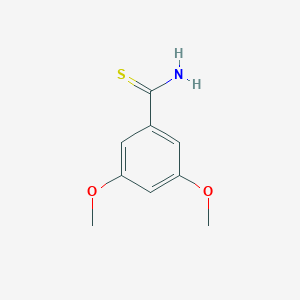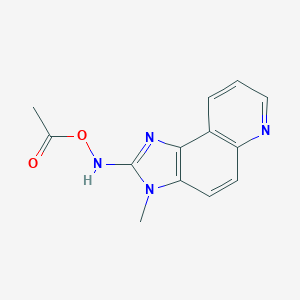
N-Acetoxy-IQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetoxy-IQ, also known as N-Acetoxy-2-amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is commonly found in cooked meat. It is formed during the cooking process through the reaction of creatinine and amino acids, particularly tryptophan. N-Acetoxy-IQ is a potent mutagen and carcinogen, which has been linked to the development of various types of cancer, including colon, breast, and prostate cancer. Despite its harmful effects, N-Acetoxy-IQ has also been studied for its potential scientific research applications.
Aplicaciones Científicas De Investigación
DNA Interaction and Mutagenicity
- N-Acetoxy-IQ, derived from the carcinogen IQ, binds covalently to DNA, particularly to polyguanylic acid, and forms major adducts such as N-(deoxyguanosin-8-yl)-IQ. This interaction primarily occurs at the guanine bases in DNA, indicating a mechanism of mutagenicity and potential carcinogenicity (Snyderwine et al., 1988).
Role in Carcinogenesis
- The metabolic activation of IQ by human enzymes like cytochrome P450 and N-acetyltransferases leads to the formation of DNA adducts, implicating N-Acetoxy-IQ in the carcinogenic activation of environmental mutagens (Probst et al., 1992).
Comparative Analysis with Other Compounds
- Studies comparing the effects of N-Acetoxy-IQ with other derivatives, like N-hydroxy and N-acetoxy derivatives of similar compounds, demonstrate its role in forming DNA adducts, crucial for understanding the comparative carcinogenic potential of various substances (Snyderwine et al., 1993).
Detoxification Mechanisms
- Research on the effects of human and rat glutathione S-transferases indicates that these enzymes can inhibit DNA binding of N-Acetoxy derivatives of certain carcinogens, highlighting a potential detoxification pathway and a determinant for organ specificity in the carcinogenesis of substances like N-Acetoxy-IQ (Lin et al., 1994).
Mutagenic Properties
- N-Acetoxy-IQ has been studied for its mutagenic properties, showing that it is directly mutagenic and participates in the formation of DNA adducts, thereby playing a role in the carcinogenicity of IQ (Snyderwine et al., 1987).
Activation Pathways
- ATP-dependent pathways for N-Acetoxy-IQ activation leading to DNA adduct formation have been characterized, demonstrating alternative mechanisms of metabolic activation beyond acetylation and sulphation (Agus et al., 2000).
Comparative Genotoxic Studies
- Comparative studies on the genotoxic effects of N-Acetoxy-IQ and its parent compounds have been conducted, assessing their mutagenic selectivity and providing insights into their metabolic activation mechanisms (Fahmy et al., 1976).
Propiedades
Número CAS |
115722-78-6 |
|---|---|
Nombre del producto |
N-Acetoxy-IQ |
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
[(3-methylimidazo[4,5-f]quinolin-2-yl)amino] acetate |
InChI |
InChI=1S/C13H12N4O2/c1-8(18)19-16-13-15-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16) |
Clave InChI |
ZNLLBBZONQYLII-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
SMILES canónico |
CC(=O)ONC1=NC2=C(N1C)C=CC3=C2C=CC=N3 |
Otros números CAS |
115722-78-6 |
Sinónimos |
N-Acetoxy-IQ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
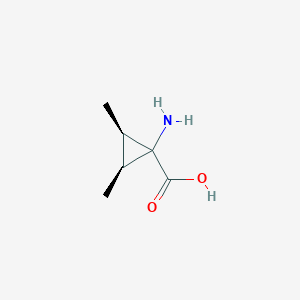
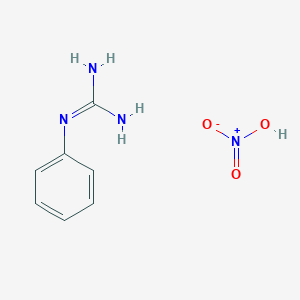
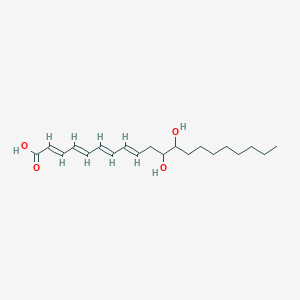
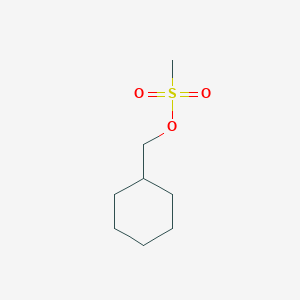
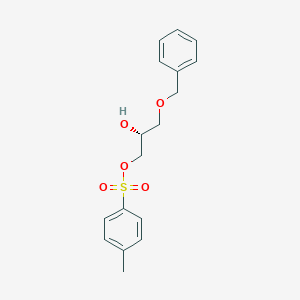
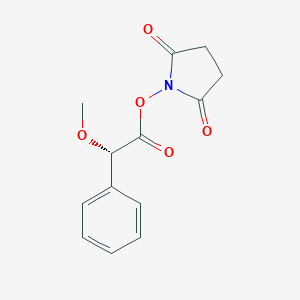
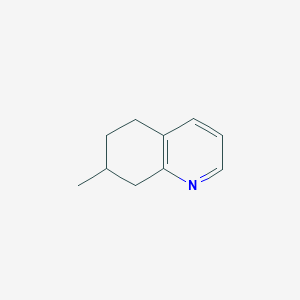
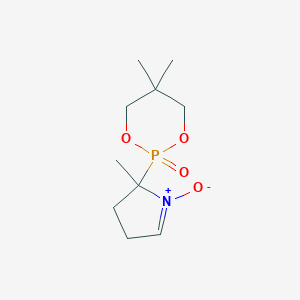
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)

